molecular formula C10H15ClN2O2S B2409016 (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine CAS No. 2097937-53-4

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine

Cat. No.: B2409016
CAS No.: 2097937-53-4
M. Wt: 262.75
InChI Key: HGUDRLNEEDQROB-UHFFFAOYSA-N
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Description

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloroethyl group, a dimethylphenyl group, and a sulfamoyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine typically involves the reaction of 2,5-dimethylphenylamine with chloroethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or thiols.

    Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Sulfoxides and sulfones are major products formed during oxidation reactions.

    Reduction Products: Amines and thiols are major products formed during reduction reactions.

Scientific Research Applications

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfamoyl group may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)sulfamoylbenzene: Similar structure but lacks the dimethyl groups on the phenyl ring.

    (2-Chloroethyl)[(2-methylphenyl)sulfamoyl]amine: Similar structure but has only one methyl group on the phenyl ring.

    (2-Chloroethyl)[(3,5-dimethylphenyl)sulfamoyl]amine: Similar structure but with methyl groups at different positions on the phenyl ring.

Uniqueness

(2-Chloroethyl)[(2,5-dimethylphenyl)sulfamoyl]amine is unique due to the presence of both chloroethyl and dimethylphenyl groups, which confer distinct chemical and biological properties. The specific arrangement of these groups allows for unique interactions with biological targets and enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(2-chloroethylsulfamoyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-8-3-4-9(2)10(7-8)13-16(14,15)12-6-5-11/h3-4,7,12-13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUDRLNEEDQROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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